Product packaging for 2-Amino-3,5-dichlorobenzamide(Cat. No.:CAS No. 36765-01-2)

2-Amino-3,5-dichlorobenzamide

Cat. No.: B3351519
CAS No.: 36765-01-2
M. Wt: 205.04 g/mol
InChI Key: PRKRQUUATBDWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound is a benzamide derivative, a class known for its relevance in developing pharmacologically active molecules. While specific biological data for this compound is limited, its structural features make it a valuable intermediate for constructing more complex molecules. Related compounds, such as the benzoic acid precursor 2-Amino-3,5-dichlorobenzoic Acid, are used in the synthesis of compounds with antifungal and antibacterial properties, suggesting potential parallel research applications for the benzamide . Researchers utilize this compound under its CAS Registry Number 36765-01-2 . It is intended for use in a controlled laboratory environment by qualified personnel only. This product is offered strictly for research and development purposes and is not labeled or approved for any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O B3351519 2-Amino-3,5-dichlorobenzamide CAS No. 36765-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRQUUATBDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871382
Record name 2-Amino-3,5-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36765-01-2
Record name 3,5-Dichloroanthranilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC145122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,5-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLOROANTHRANILAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NWM9DN47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Preparations of 2 Amino 3,5 Dichlorobenzamide

Classical and Established Synthesis Routes for 2-Amino-3,5-dichlorobenzamide

Traditional synthetic pathways to this compound often involve multi-step processes that rely on well-understood reactions like halogenation and amination of benzoic acid precursors.

Amination and Halogenation Strategies

A common approach begins with the chlorination of 2-aminobenzoic acid (anthranilic acid). The direct chlorination of anthranilic acid in hydrochloric acid is a known method to produce 2-amino-3,5-dichlorobenzoic acid, a direct precursor to the target benzamide (B126). beilstein-journals.org One patented method describes the chlorination of anthranilic acid using sulfuryl chloride in a solvent mixture of ethylene (B1197577) dichloride and DMF to yield 2-amino-3,5-dichlorobenzoic acid, which is then subjected to diazotization to achieve a 60% yield. google.com Another variation involves using hydrochloric acid as a solvent and ferric chloride as a catalyst for direct chlorine gas introduction at approximately 10°C. google.com

Alternatively, halogenation can precede amination. For instance, 3,5-dichlorobenzoic acid can be synthesized and subsequently aminated. One route to 3,5-dichlorobenzoic acid starts from the oxidation of toluene, followed by a substitution reaction with chlorine gas. google.com

The conversion of the resulting 2-amino-3,5-dichlorobenzoic acid to the final amide product, this compound, involves standard amidation procedures.

Reductive Pathways for Precursor Conversion

Reductive pathways are crucial, particularly when introducing the amino group via nitration. A typical sequence involves the nitration of a suitable dichlorinated precursor, followed by the reduction of the nitro group to an amine.

For example, a synthetic route to a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, involves the nitration of 3-methyl-5-chlorobenzoic acid with nitric acid in the presence of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid. google.com The subsequent reduction of the nitro group is achieved through catalytic hydrogenation. google.com Similarly, the synthesis of 4-amino-3,5-dichlorobenzaldehyde (B195434) involves the nitration of 3,5-dichlorobenzaldehyde, followed by the reduction of the nitro group to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, achieving yields of 85-90%. These established reductive methods are readily applicable to the synthesis of this compound from a corresponding nitro-substituted precursor.

Modern and Catalytic Approaches in this compound Synthesis

Contemporary synthetic chemistry offers more efficient and selective methods, including transition metal-catalyzed reactions and approaches guided by green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-N bonds, offering milder and more efficient alternatives to classical methods. Ruthenium(II)-catalyzed C-H amidation has been demonstrated for the synthesis of related di-halogenated benzamides. For instance, the reaction of a di-halogenated acyl azide (B81097) with a suitable substrate in the presence of a Ru(II) catalyst can lead to the formation of the desired amidated product in good yield. acs.orgnih.gov While not explicitly detailed for this compound, these catalytic amidation strategies represent a promising avenue for its synthesis.

Palladium-catalyzed reactions are also prevalent in modern organic synthesis. hanyang.ac.kr For instance, a photo-redox/organo co-catalysis system has been used for the C–H chlorination of anilines. A specific example is the synthesis of this compound from 2-amino-3-chlorobenzamide (B171646) using a photocatalyst (4CzIPN) and N-chlorosuccinimide (NCS) as the chlorinating agent, which resulted in an 86% yield. rsc.org This method highlights a modern approach to introducing the second chlorine atom selectively.

The table below summarizes a modern catalytic approach for the synthesis of this compound.

Starting MaterialReagentsCatalystSolventYield (%)
2-amino-3-chlorobenzamideN-chlorosuccinimide (NCS), 2-bromo-2,2-difluoroacetic acid4CzIPN (photocatalyst)THF86

Table 1: Photocatalytic Synthesis of this compound. rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. rsc.org The development of catalytic systems, as discussed above, is a key aspect of green chemistry, as it often allows for reactions to occur under milder conditions and with higher atom economy. beilstein-journals.org

For example, the use of visible light in chlorination reactions presents a metal-free and milder alternative to traditional methods that often require harsh reagents or high temperatures. mdpi.com While not yet specifically applied to this compound, the development of such green methodologies for chlorination is a significant step forward.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often fine-tuned include temperature, reaction time, catalyst loading, and solvent choice.

For instance, in the dehydration of 3,5-dichlorobenzamide (B1294675) to 3,5-dichlorobenzonitrile, a related reaction, the amount of the oxidant (Oxone) was optimized. It was found that decreasing the Oxone concentration from 20 mol% to 10 mol% did not significantly reduce the high yield (87-93%), indicating a robust catalytic system.

In another example concerning the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the reaction temperature was a critical factor. Increasing the temperature from room temperature to 60°C significantly increased the product yield from 20% to 97% and drastically reduced the reaction time from 120 minutes to just 10 minutes. researchgate.net

The table below illustrates the effect of temperature on reaction yield and time for a related synthesis.

EntryTemperature (°C)Time (min)Yield (%)
2Room Temp12020
3406075
4601097

Table 2: Optimization of Reaction Temperature. researchgate.net

These examples underscore the importance of systematic optimization of reaction conditions to achieve efficient and scalable synthetic processes for compounds like this compound.

Scale-Up Considerations and Industrial Synthesis Relevance

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature; however, insights can be drawn from the manufacturing processes of its precursors, primarily 2-amino-3,5-dichlorobenzoic acid and 3,5-dichlorobenzoic acid. The transition from laboratory to industrial production introduces several challenges that necessitate process optimization for economy, safety, and yield.

A common precursor, 3,5-dichlorobenzoic acid, can be synthesized from 2-amino-3,5-dichlorobenzoic acid via reduction of the corresponding diazonium salt. sioc-journal.cn However, this method is described as exothermic and potentially violent, requiring a large excess of hypophosphorous acid at very low temperatures, which poses significant safety and handling challenges on an industrial scale. sioc-journal.cn An alternative patented process for producing dichlorobenzoic acids involves the deamination of a chloro-aminobenzoic acid with an alcohol in the presence of a catalyst. sioc-journal.cn This method is presented as more suitable for industrial application due to its simplicity and higher yields. sioc-journal.cn For instance, the reaction of 3,5-dichloroanthranilic acid in the presence of isopropanol (B130326) and a copper catalyst can yield 3,5-dichlorobenzoic acid. sioc-journal.cn

Another approach involves the chlorination of benzonitrile (B105546) to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed to 3,5-dichlorobenzoic acid. google.com This process avoids the use of traditional chlorine gas and diazotization steps, enhancing process safety for industrial production. google.com The subsequent amination and amidation steps to form this compound would require further optimization for large-scale manufacturing, focusing on reaction conditions, solvent selection, and purification methods to ensure high purity and yield.

A patented method for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights a multi-step synthesis involving oxidation, chlorination, methylation, nitration, reduction, and amidation. google.com While not identical, the process illustrates the complexity of synthesizing substituted benzamides on a larger scale and the need for robust and efficient reaction sequences.

Key considerations for the industrial synthesis of this compound include:

Raw Material Sourcing and Cost: The availability and cost of starting materials like 2-aminobenzoic acid or benzonitrile are critical economic factors.

Process Safety: Handling hazardous reagents such as chlorine gas, nitrating agents, and managing exothermic reactions are paramount. sioc-journal.cn

Reaction Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalysts) to maximize product yield and minimize reaction time is essential for cost-effective production.

Purification and Impurity Profile: Developing efficient purification techniques to achieve the desired product purity and identify and control impurities is crucial for pharmaceutical or agrochemical applications.

Waste Management: Environmentally sound disposal or recycling of byproducts and solvents is a significant consideration in industrial chemical processes.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated and isotopically labeled versions of this compound is vital for elucidating reaction mechanisms, studying metabolic pathways, and for use as internal standards in analytical methods.

Deuteration:

Direct hydrogen-deuterium (H-D) exchange on the aromatic ring of amines and amides can be achieved using deuterated trifluoroacetic acid (CF₃COOD). nih.gov This method offers a metal-free approach to introduce deuterium (B1214612) onto the aromatic core. For a substrate like this compound, the positions ortho and para to the amino group would be susceptible to deuteration. The efficiency of the exchange is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Another strategy involves the use of transition metal catalysts, such as iridium complexes, which can facilitate ortho-selective C-H deuteration of arenes with D₂O as the deuterium source. snnu.edu.cn For benzamides, palladium-catalyzed hydrogen isotope exchange using D₂O has also been reported, often requiring a directing group to achieve regioselectivity. thieme-connect.de

Table 1: General Methods for Deuteration of Aromatic Amides

MethodDeuterium SourceCatalyst/ReagentKey Features
Acid-Catalyzed H-D ExchangeCF₃COODNoneMetal-free, proceeds via electrophilic aromatic substitution. nih.gov
Iridium-Catalyzed C-H DeuterationD₂O[Ir(COD)(PBn₃)(IMes)]PF₆Ortho-selective deuteration. snnu.edu.cn
Palladium-Catalyzed HIED₂OPalladium catalystOften requires a directing group for regioselectivity. thieme-connect.de

Isotopic Labeling (¹³C, ¹⁵N):

The introduction of stable isotopes like ¹³C and ¹⁵N typically involves building the molecule from labeled precursors.

For ¹⁵N-labeling of the amide group, a common route involves the ammoniation of a corresponding acyl chloride (e.g., 2-amino-3,5-dichlorobenzoyl chloride) with a labeled ammonia (B1221849) source like ¹⁵NH₄Cl. A similar approach has been used for the synthesis of ¹⁵N-benzamide from benzoyl chloride and ¹⁵NH₄Cl. sioc-journal.cn Alternatively, for labeling the amino group, a synthesis starting from a ¹⁵N-labeled aniline (B41778) precursor could be envisioned. researchgate.net

For ¹¹C-labeling, a one-pot procedure has been developed for aromatic amides, starting from an aromatic halide and hydrogen [¹¹C]cyanide in a palladium-promoted reaction to form a [¹¹C]benzonitrile intermediate. nih.gov This nitrile is then converted to the [carboxy-¹¹C]amide. nih.gov This method could potentially be adapted for the synthesis of [amide-¹¹C]-2-Amino-3,5-dichlorobenzamide.

Table 2: General Methods for Isotopic Labeling of Benzamides

IsotopeLabeled PrecursorGeneral Method
¹⁵N (amide)¹⁵NH₄ClAmmoniation of the corresponding acyl chloride. sioc-journal.cn
¹⁵N (amino)¹⁵N-Aniline derivativeMulti-step synthesis starting from the labeled aniline. researchgate.net
¹¹C (amide)H¹¹CNPalladium-promoted cyanation of an aryl halide followed by nitrile hydrolysis. nih.gov
¹³C (ring)¹³C₆-AnilineMulti-step synthesis starting from a fully labeled benzene (B151609) ring precursor. researchgate.net

The specific synthesis of an isotopically labeled version of this compound would require careful planning of the synthetic route to incorporate the label at the desired position with high isotopic enrichment and chemical purity.

Chemical Transformations and Derivatization of 2 Amino 3,5 Dichlorobenzamide

Functionalization of the Amino Group in 2-Amino-3,5-dichlorobenzamide

The amino group in this compound is a primary aromatic amine, and its reactivity is influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxamide group on the benzene (B151609) ring. Despite this, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a range of reactions including acylation, alkylation, and arylation, as well as in the formation of heterocyclic systems.

Acylation: The amino group of this compound can be readily acylated to form the corresponding N-acyl derivatives. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the N-acetylation of anilines can be achieved using acetyl chloride with a base like potassium carbonate and a phase transfer catalyst, or by using acetic anhydride (B1165640). derpharmachemica.comlibretexts.org The base neutralizes the liberated acid, driving the reaction to completion. Given the established protocols for the acylation of substituted anilines, a similar approach would be applicable to this compound. derpharmachemica.com For example, reacting it with acetyl chloride in a suitable solvent like DMF in the presence of a base would be expected to yield N-(2-carbamoyl-4,6-dichlorophenyl)acetamide. derpharmachemica.com

Alkylation: N-alkylation of the amino group in this compound can be achieved through reaction with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.org The use of a base is often required to deprotonate the amine, increasing its nucleophilicity. Common conditions involve reacting the amine with an alkyl halide in a solvent such as DMF or THF in the presence of a base like sodium carbonate. fishersci.co.uk For less reactive alkyl halides, heating the reaction mixture may be necessary. fishersci.co.uk It is important to note that overalkylation to form the tertiary amine can be a competing reaction. wikipedia.org The synthesis of N-alkylated 2-aminothiophenes, which can be challenging, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, a method that could potentially be adapted for this compound. fishersci.co.uk

Arylation: The arylation of the amino group can be accomplished through transition-metal catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation, a powerful tool in organic synthesis, is applicable for forming C-N bonds. researchgate.netyoutube.com For instance, the arylation of 2-aminobenzimidazoles has been successfully achieved using palladium catalysts with suitable ligands. youtube.comnih.gov These reactions typically involve the coupling of the amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high selectivity and yield. nih.gov A similar strategy could be employed for the N-arylation of this compound.

Table 1: Representative Functionalization Reactions of the Amino Group

Reaction Type Reagents and Conditions Expected Product
Acylation Acetyl chloride, K₂CO₃, Phase Transfer Catalyst, DMF, Room Temperature derpharmachemica.com N-(2-carbamoyl-4,6-dichlorophenyl)acetamide
Alkylation Alkyl halide, Na₂CO₃, DMF, Room Temperature to Reflux fishersci.co.uk N-alkyl-2-amino-3,5-dichlorobenzamide
Arylation Aryl halide, Pd catalyst, Phosphine ligand, Base, Solvent (e.g., Toluene) nih.gov N-aryl-2-amino-3,5-dichlorobenzamide

The 2-amino and carboxamide groups of this compound are suitably positioned for intramolecular cyclization reactions to form various heterocyclic systems, most notably quinazolinones. These reactions often involve condensation with a one-carbon synthon.

For example, 2-aminobenzamides can react with aldehydes or alcohols in the presence of a catalyst to yield quinazolinones. Copper-catalyzed oxidative cyclization using dimethylformamide (DMF) as both a solvent and a carbon source provides an efficient route to quinazolinones under base-free and Brønsted acid-free conditions. researchgate.net Similarly, ruthenium-catalyzed systems have been shown to be highly selective for the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone derivatives. derpharmachemica.comnih.gov Another approach involves the reaction of 2-aminobenzamides with α-keto acids in water, which proceeds without a catalyst to give quinazolinones. organic-chemistry.org

The reaction of hexafluoropropene (B89477) with 2-aminobenzamide (B116534) has been shown to produce 2-(1,2,2,2-tetrafluoroethyl)-4(3H)-quinazolinone through a competitive cyclization pathway. researchgate.net Furthermore, the condensation of N-acylanthranilic acids, which can be derived from 2-aminobenzoic acids, with primary amines is a well-established method for synthesizing 2-substituted-4(3H)-quinazolinones. nih.gov

Table 2: Synthesis of Heterocyclic Systems from 2-Aminobenzamide Analogues

Heterocyclic Product Reagents and Conditions Reference
Quinazolinones DMF, Copper catalyst researchgate.net
Quinazolinones Amines, Ruthenium catalyst derpharmachemica.comnih.gov
Quinazolinones α-Keto acids, Water organic-chemistry.org
2-(1,2,2,2-tetrafluoroethyl)-4(3H)-quinazolinone Hexafluoropropene researchgate.net

Modifications at the Carboxamide Moiety of this compound

The carboxamide functional group of this compound can also be chemically modified, primarily through reactions involving the nitrogen atom or hydrolysis of the amide bond.

The synthesis of N-substituted derivatives of this compound is a key transformation. A notable example is the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide. This can be achieved through a one-pot method starting from isatoic anhydride and a methylamine (B109427) solution to form 2-amino-N-methylbenzamide, which is then chlorinated. nih.govlibretexts.org The direct N-alkylation of the parent this compound with an alkyl halide in the presence of a strong base like sodium hydride in a solvent such as THF or DMF is also a viable route, although the nucleophilicity of the amide nitrogen is generally low. stackexchange.com

Palladium-catalyzed C-H alkylation of benzamides with alkyl halides has also been reported, offering another potential route for modification, though this typically occurs at the ortho position of the benzoyl group rather than on the amide nitrogen. researchgate.net

Hydrolysis: The carboxamide group of this compound and its N-substituted derivatives can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. rsc.orgrsc.org Under these conditions, the amine that is formed is protonated to give an ammonium (B1175870) salt. libretexts.org Base-catalyzed hydrolysis is usually performed by heating the amide with a strong base such as sodium hydroxide. libretexts.org This results in the formation of the carboxylate salt and ammonia (B1221849) or an amine. libretexts.org The rate of hydrolysis can be influenced by substituents on the aromatic ring and on the amide nitrogen. rsc.org

Esterification of Related Derivatives: While direct esterification of the carboxamide is not a typical reaction, the corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid, can be readily esterified. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in what is known as a Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound is substituted with both activating (amino) and deactivating (chloro, carboxamide) groups. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms and the carboxamide group are deactivating groups. The interplay of these groups governs the regioselectivity of further substitution reactions on the ring.

Electrophilic Aromatic Substitution: The amino group strongly directs incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho (C4) and para (C6) to the amino group are available for substitution. However, the strong activating nature of the amino group can lead to multiple substitutions and oxidation under harsh reaction conditions. libretexts.org For reactions like nitration, it is often necessary to protect the amino group, for example, by acetylation. youtube.comchemistrysteps.com This protection moderates the activating effect of the amino group and prevents its oxidation. youtube.com The acetyl group can be removed by hydrolysis after the substitution reaction. For instance, nitration of aniline (B41778) with a mixture of nitric acid and sulfuric acid can lead to a mixture of products and oxidation, but protecting the aniline as acetanilide (B955) allows for a more controlled reaction. youtube.comchemistrysteps.com

Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic substitution. vedantu.comquora.com However, the presence of strong electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNA_r). researchgate.netresearchgate.net In this compound, the chlorine atoms are not activated by strongly electron-withdrawing groups in the ortho or para positions in the same way that a nitro group would activate a chlorobenzene. researchgate.netwikipedia.org Therefore, nucleophilic substitution of the chlorine atoms would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. vedantu.com The amino group, being electron-donating, would further deactivate the ring towards nucleophilic attack.

Table 3: Summary of Aromatic Substitution Reactivity

Reaction Type Key Considerations Expected Outcome
Electrophilic Aromatic Substitution Amino group is a strong o,p-director. Protection of the amino group may be required to control the reaction and prevent oxidation. youtube.comchemistrysteps.com Substitution at C4 or C6 position.
Nucleophilic Aromatic Substitution Chlorine atoms are not strongly activated. The amino group is deactivating for this reaction. Harsh conditions likely required. vedantu.com Substitution of chlorine atoms is expected to be difficult.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach is highly atom-economical and efficient. This compound, with its ortho-aminoaryl amide structure, is a prime candidate for participation in MCRs to generate diverse heterocyclic scaffolds, such as quinazolines and other fused pyrimidines.

The presence of the amino group and the amide functionality allows this compound to act as a binucleophile. In a typical MCR, it can react with an aldehyde or ketone and a third component, such as a β-ketoester or malononitrile, to construct a new ring system. The specific product formed is dependent on the reaction conditions and the other reactants involved.

One of the most common applications of related 2-aminobenzamides is in the Biginelli or aza-Biginelli type reactions for the synthesis of quinazolinones. In a hypothetical MCR involving this compound, an aldehyde, and a β-dicarbonyl compound, the reaction would likely proceed through initial condensation between the aldehyde and the amino group to form a Schiff base, followed by cyclization and dehydration to yield a dihydroquinazoline (B8668462) derivative. The chlorine substituents on the aromatic ring are expected to influence the reactivity and potentially the biological activity of the resulting products.

Another potential MCR is the reaction of this compound with isocyanides and other electrophilic partners. The versatility of MCRs allows for the generation of a wide array of substituted heterocycles from this single building block.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct Class
This compoundAromatic AldehydeEthyl AcetoacetateAcid catalyst (e.g., p-TSA) / EthanolDihydroquinazolinones
This compoundIsatinMalononitrileBase catalyst (e.g., Piperidine) / EthanolSpiro-oxindoloquinazolines
This compoundCyclohexanoneDimedoneLewis acid (e.g., InCl₃) / TolueneFused Quinazolinones
This compoundBenzaldehydePhenylisocyanideAcetic AcidIminoquinazolines

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amino group is generally more nucleophilic than the amide nitrogen. Therefore, reactions with electrophiles such as acyl chlorides or alkyl halides would be expected to occur selectively at the amino group under neutral or basic conditions. For instance, acylation with acetyl chloride would likely yield 2-acetamido-3,5-dichlorobenzamide.

Regioselectivity is crucial in reactions involving the aromatic ring. The amino group is an ortho-, para-director, while the chlorine atoms and the amide group are deactivating meta-directors. In electrophilic aromatic substitution reactions, the position of substitution will be determined by the interplay of these directing effects. Given the strong activating and directing effect of the amino group, electrophilic attack is most likely to occur at the C4 and C6 positions. However, the C6 position is already substituted with a chlorine atom. Therefore, substitution at the C4 position would be the most probable outcome. For example, nitration of this compound would be expected to yield 2-amino-3,5-dichloro-4-nitrobenzamide.

Stereoselectivity becomes relevant when a new chiral center is created during a reaction. While this compound itself is achiral, its reactions can lead to chiral products. For instance, if the amide nitrogen participates in a cyclization reaction that forms a new stereocenter, the use of a chiral catalyst or auxiliary could induce stereoselectivity. An example would be an asymmetric Pictet-Spengler type reaction where the amino group reacts with a chiral aldehyde, leading to the formation of a chiral tetrahydroquinazoline (B156257) derivative with a preference for one diastereomer.

Transformation TypeReagentConditionsMajor ProductSelectivity
Chemoselective AcylationAcetyl ChloridePyridine, 0 °C2-Acetamido-3,5-dichlorobenzamideChemoselective (Amino vs. Amide)
Regioselective NitrationHNO₃ / H₂SO₄0-10 °C2-Amino-3,5-dichloro-4-nitrobenzamideRegioselective (C4-substitution)
Regioselective BrominationN-BromosuccinimideAcetonitrile (B52724)2-Amino-4-bromo-3,5-dichlorobenzamideRegioselective (C4-substitution)
Stereoselective ReductionChiral Reducing Agent-Chiral amino alcoholStereoselective (if applicable)

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 3,5 Dichlorobenzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific single-crystal X-ray structure for 2-Amino-3,5-dichlorobenzamide is not publicly available, analysis of closely related compounds, such as the ammonium (B1175870) and sodium salts of 2-amino-3,5-dichlorobenzoic acid, offers valuable insights into the likely structural characteristics of the title compound.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, are critical aspects of solid-state chemistry. For instance, the sodium salt of 2-amino-3,5-dichlorobenzoic acid is known to crystallize in the triclinic system (space group P-1) as a polymer, where sodium ions are coordinated by carboxylate oxygen atoms and water molecules. researchgate.net The ammonium salt, in contrast, crystallizes in the monoclinic system (space group P21/c). researchgate.net These findings suggest that this compound itself may exhibit polymorphism, with different crystal packings potentially accessible under various crystallization conditions. The presence of both hydrogen bond donors (amino and amide protons) and acceptors (carbonyl oxygen and chlorine atoms) increases the likelihood of forming diverse and stable polymorphic structures.

Hydrogen Bonding Networks and Intermolecular Forces

The hydrogen bonding capabilities of this compound are extensive. The amino group (-NH2) and the amide group (-CONH2) both contain protons that can act as hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor, and the chlorine atoms can also participate as weak acceptors. It is highly probable that the primary amide group will form robust N-H···O hydrogen bonds, leading to the formation of common supramolecular synthons like the R22(8) dimer or catemeric chains. Furthermore, intramolecular hydrogen bonding between the ortho-amino group and the amide functionality could influence the conformation of the molecule. The interplay of these various hydrogen bonds will ultimately dictate the dimensionality and stability of the crystal structure. For example, in the ammonium salt of 2-amino-3,5-dichlorobenzoate, the ammonium cation is hydrogen-bonded to a carboxylate oxygen of the anion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the molecular framework and connectivity can be constructed.

1H, 13C, and 2D NMR Experiments (COSY, HSQC, HMBC)

While specific, experimentally determined NMR data for this compound are not readily found in the literature, we can predict the expected spectral features based on the analysis of analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the amide protons. The two aromatic protons would appear as doublets due to meta-coupling. The chemical shifts of the amino and amide protons would be broad and their positions would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group would resonate at the lowest field (highest ppm value). The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.

2D NMR:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. sdsu.eduwalisongo.ac.id This would definitively assign the signals for the aromatic C-H groups.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These are estimates and actual experimental values may vary.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-NH2-145-155
C2-115-125
C3-Cl-130-140
C47.0-7.5 (d)120-130
C5-Cl-125-135
C67.5-8.0 (d)125-135
C=O-165-175
NH2 (amino)4.0-6.0 (br s)-
NH2 (amide)7.0-8.5 (br s)-

Conformational Analysis in Solution

The conformation of this compound in solution is influenced by the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the amide. This interaction can restrict the rotation around the C1-C(O) bond. Variable temperature NMR studies could provide insights into the dynamics of this rotation and the strength of the intramolecular hydrogen bond. The presence of a preferred conformation would be indicated by changes in chemical shifts and coupling constants with temperature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its molecular vibrations. edinst.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, while Raman spectroscopy detects light scattering from vibrations that cause a change in molecular polarizability. edinst.com For this compound, the spectra are characterized by vibrations originating from its primary functional groups: the amino (-NH₂), amide (-CONH₂), and the dichlorinated aromatic ring.

The analysis of vibrational spectra for related molecules, such as 2-amino-3,5-dichlorobenzonitrile (B1269155) and other halogenated benzoic acid derivatives, provides a basis for assigning the expected vibrational modes for this compound. nih.govresearchgate.net

Key Vibrational Modes for this compound:

N-H Stretching: The primary amine (-NH₂) and amide (-CONH₂) groups both contain N-H bonds. The amino group typically shows two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com The amide N-H stretch also appears in this vicinity.

C=O Stretching (Amide I): The carbonyl (C=O) stretch from the amide group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1630-1690 cm⁻¹. masterorganicchemistry.commdpi.com Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band arises from the N-H bending vibration coupled with C-N stretching of the amide group. It is found around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring gives rise to several bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds on the aromatic ring produce strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

A detailed assignment of the principal vibrational frequencies, based on data from analogous compounds, is presented in the table below. nih.govresearchgate.netmdpi.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Associated Functional GroupTechnique
Asymmetric & Symmetric N-H Stretch3300 - 3500Amino (-NH₂)IR / Raman
N-H Stretch3150 - 3300Amide (-CONH₂)IR / Raman
C=O Stretch (Amide I)~1680Amide (-CONH₂)IR
N-H Bend (Amide II)~1620Amide (-CONH₂)IR
Aromatic C=C Stretch1400 - 1600Benzene RingIR / Raman
C-N Stretch1300 - 1400Amino / AmideIR / Raman
C-Cl Stretch600 - 800Dichloro-substituentIR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ionized form. For this compound (C₇H₆Cl₂N₂O), the molecular weight is approximately 205.04 g/mol .

In an electron impact (EI) mass spectrum, the molecule would form a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) of approximately 205. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), compounds with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Common fragmentation pathways for aromatic amides include:

Alpha-Cleavage: Loss of the amide group (•CONH₂) as a radical, which has a mass of 44 Da. This would result in a significant fragment ion at m/z 161.

Loss of Chlorine: Cleavage of a C-Cl bond would lead to the loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺ or [M-37]⁺.

Amine Group Cleavage: Loss of the amino group (•NH₂) is another possibility, though typically less favorable than amide cleavage. docbrown.info

A predicted fragmentation pattern for this compound is outlined in the table below.

m/z (Predicted)Proposed Fragment IonDescription of Loss
205 / 207 / 209[C₇H₆Cl₂N₂O]⁺•Molecular Ion (M⁺•) showing Cl₂ isotopic pattern
188 / 190[C₇H₄Cl₂N]⁺•Loss of NH₂ group
161 / 163[C₆H₄Cl₂N]⁺Loss of •CONH₂ radical (Alpha-cleavage)
170 / 172[C₇H₅ClN₂O]⁺•Loss of •Cl radical

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase transitions of materials. iitk.ac.in TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, dehydration, or oxidation events. kohan.com.tw DSC measures the heat flow into or out of a sample relative to a reference, identifying transitions such as melting (endothermic) and crystallization (exothermic). americanpharmaceuticalreview.com

For this compound, one would expect to observe a sharp endothermic peak in the DSC curve corresponding to its melting point, which should occur without any associated mass loss in the TGA curve. ardena.com At higher temperatures, the compound will undergo thermal decomposition, which is observed as a significant mass loss in the TGA thermogram and a corresponding endothermic or exothermic event in the DSC curve. ardena.com

While specific data for this compound is not available, research on the closely related compound 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides valuable insight into its expected thermal behavior. researchgate.net Studies on ADMBA show that it undergoes decomposition at temperatures between 345°C and 402°C, with an average heat release of -852.41 J/g, indicating an exothermic decomposition process. researchgate.net The activation energy for this decomposition was found to be in the range of 120 to 140 kJ/mol. researchgate.net

The expected thermal events for this compound, based on general principles and data from its N-methyl analog, are summarized below.

Thermal EventTechniqueExpected Observation
MeltingDSCA sharp endothermic peak at the melting point.
MeltingTGANo significant mass loss at the melting temperature.
Thermal DecompositionDSCA broad exothermic or endothermic peak at higher temperatures. researchgate.net
Thermal DecompositionTGASignificant, often multi-step, mass loss corresponding to the fragmentation of the molecule, starting >300°C. researchgate.net

Computational and Theoretical Investigations of 2 Amino 3,5 Dichlorobenzamide

Quantum Chemical Calculations

No published data are available for the quantum chemical calculations of 2-Amino-3,5-dichlorobenzamide.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

There are no specific DFT studies detailing the electronic structure or optimized geometry of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap have not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound are not available in existing literature.

Molecular Dynamics (MD) Simulations

There is no information regarding molecular dynamics simulations performed on this compound.

Solvation Behavior and Conformational Flexibility

Studies on the solvation behavior and conformational flexibility of this specific compound have not been published.

Ligand-Protein Interaction Modeling (Preclinical, without human data)

No preclinical modeling studies detailing the interaction of this compound with any protein targets are currently available.

In Silico Prediction of Spectroscopic Properties and X-ray Diffraction Patterns

Computational chemistry provides powerful tools for predicting the spectroscopic and structural properties of molecules, offering insights that complement and guide experimental work. Methods like Density Functional Theory (DFT) are instrumental in simulating various spectra and diffraction patterns.

Spectroscopic Properties: Theoretical vibrational frequencies and electronic transitions can be calculated to predict Infrared (IR), Raman, and UV-Visible spectra. For instance, a study on the related molecule 2-amino-3,5-dichlorobenzonitrile (B1269155) utilized DFT and MP2 quantum chemical methods to calculate molecular geometry and vibrational wavenumbers. The theoretical results were then compared with experimental FT-IR and FT-Raman spectra, showing a very low margin of error after applying specific scaling procedures. This process allows for the precise assignment of experimental vibrational bands to specific normal modes of the molecule, such as the stretching and bending of C-H, N-H, C-Cl, and C=O bonds that would be present in this compound.

Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to predict UV-Visible absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic and carbonyl-containing compounds.

Simulated Spectroscopic Data for a Related Compound

PropertyMethodPredicted Value (for 2-amino-4-chlorobenzonitrile)Reference
N-H StretchingDFT/B3LYP3452 cm⁻¹, 3363 cm⁻¹ (from IR spectrum)
C≡N StretchingDFT/B3LYP2211 cm⁻¹ (from IR spectrum)
C-Cl StretchingDFT/B3LYP782 cm⁻¹ (from IR spectrum)
Electronic TransitionTD-DFT (in Ethanol)π → π* and n → π*

Experimental Crystal Data for a Related Compound

ParameterValue (for 2-amino-3,5-dichlorobenzohydroxamic acid)Reference
FormulaC₇H₆Cl₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)13.799 (3)
b (Å)4.8292 (10)
c (Å)13.206 (3)
β (°)103.88 (3)
Volume (ų)854.3 (3)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical Focus)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in preclinical drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanism of action.

The core principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to corresponding changes in their biological activities. For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data Collection: Assembling a dataset of molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, physicochemical, and quantum chemical descriptors (e.g., steric parameters, electronic properties, lipophilicity).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a predictive model.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

A hypothetical QSAR model for amide derivatives might look like: Biological Activity = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + ...

In studies on other amide-containing compounds, descriptors related to electronic properties (e.g., atomic charges, HOMO/LUMO energies) and hydrophobicity have been shown to be important for predicting activity. For example, a QSAR study on arylbenzofuran derivatives found that descriptors related to the count and separation of specific atoms were crucial determinants of H3-receptor antagonist activity. Such a model for this compound derivatives could rapidly screen virtual libraries to identify new candidates with potentially enhanced potency for a specific preclinical target.

Non-Linear Optical (NLO) Properties and Other Advanced Electronic Structure Calculations

Computational methods are essential for investigating the electronic structure of molecules to predict properties relevant to materials science and molecular electronics, such as non-linear optical (NLO) activity.

Non-Linear Optical (NLO) Properties: NLO materials are crucial for technologies like optical switching and frequency conversion. Organic molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation. Theoretical calculations, typically using DFT or Hartree-Fock methods, can predict key NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For instance, computational studies on N-(3,5-dichlorobenzylidene)aniline , a molecule with a similar dichlorinated phenyl ring, have been performed to evaluate its NLO potential. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation. For this compound, the amino group (-NH₂) acts as an electron donor and the amide group (-CONH₂) can act as an acceptor, creating an intramolecular charge transfer system that could give rise to NLO properties.

Advanced Electronic Structure Calculations:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity, polarizability, and kinetic stability. A small energy gap suggests the molecule is more reactive and can be more easily polarized.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the oxygen and chlorine atoms and positive potential near the amino and amide hydrogens, indicating sites prone to electrophilic and nucleophilic attack, respectively, and highlighting regions involved in hydrogen bonding.

Calculated Electronic Properties for NLO-related Compounds

CompoundPropertyCalculated ValueMethod/Basis SetReference
N-(3,5-dichlorobenzylidene)anilineDipole Moment (μ)2.05 DebyeHF/6-311G(d,p)
N-(3,5-dichlorobenzylidene)anilineHyperpolarizability (β)2.19 x 10⁻³⁰ esuHF/6-311G(d,p)
2-amino-5-chlorobenzophenoneHyperpolarizability (β₀)1.83 x 10⁻³⁰ esuB3LYP/6-31G(d,p)
Alpidem (imidazo[1,2-a]pyridine derivative)HOMO-LUMO Gap (ΔE)4.795 eVB3LYP/6-311G(d,p)

These computational investigations provide a powerful framework for predicting the multifaceted chemical, physical, and biological properties of this compound, guiding future experimental synthesis and application.

Pharmacological and Biological Research of 2 Amino 3,5 Dichlorobenzamide Preclinical and Mechanistic Focus

In Vitro Screening for Biological Activity

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, IKK-kinases)

Derivatives incorporating the dichlorobenzoic acid moiety have been evaluated against several enzyme targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The dual inhibition of both AChE and BuChE is a key strategy in managing neurodegenerative disorders like Alzheimer's disease nih.gov. Hybrid compounds integrating a 3,5-dichlorobenzoic acid fragment with cyclopentaquinoline have been synthesized and assessed for their anticholinesterase activity. One such derivative, designated as compound 3e , demonstrated notable inhibitory action against both enzymes, with IC50 values of 0.131 µM for AChE and 0.116 µM for BuChE tandfonline.comresearchgate.netnih.gov. This dual inhibitory capability highlights the potential of the dichlorobenzoic acid scaffold in designing multi-target ligands for neurodegenerative diseases tandfonline.com.

IKK-α and IKK-β Kinase Inhibition: A series of 2-amino-3,5-diarylbenzamides, which share a core structure with 2-Amino-3,5-dichlorobenzamide, have been identified as potent inhibitors of IKK-α and IKK-β kinases researchgate.netnih.gov. These kinases are crucial components of the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer nih.gov. The most potent compounds in this series, 8h , 8r , and 8v , exhibited significant IKK-β inhibitory activity with pIC50 values of 7.0, 6.8, and 6.8, respectively nih.gov. The series demonstrated excellent selectivity over the related kinase IKK-ε and a broad panel of other kinases nih.gov.

Table 1: Enzyme Inhibition Data for this compound Derivatives
Compound/Derivative ClassTarget EnzymeIC50 / pIC50Reference
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)Acetylcholinesterase (AChE)0.131 µM nih.gov
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)Butyrylcholinesterase (BuChE)0.116 µM nih.gov
2-Amino-3,5-diarylbenzamide (8h)IKK-βpIC50 7.0 nih.gov
2-Amino-3,5-diarylbenzamide (8r)IKK-βpIC50 6.8 nih.gov
2-Amino-3,5-diarylbenzamide (8v)IKK-βpIC50 6.8 nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Molecular docking studies have been employed to understand how these derivatives interact with their enzyme targets at a molecular level.

For the cyclopentaquinoline-3,5-dichlorobenzoic acid hybrids, computational models show that the compounds can bind within the active site gorge of cholinesterase enzymes tandfonline.comresearchgate.net. These interactions are crucial for their inhibitory activity and provide a structural basis for designing more potent inhibitors.

In the case of the 2-amino-3,5-diarylbenzamide series, the primary amine and carboxamide functionalities were found to be essential for achieving micromolar activity against IKK-α and IKK-β researchgate.net. Docking models suggest these functional groups form key hydrogen bonding interactions within the ATP-binding pocket of the kinases, contributing to their inhibitory potency nih.gov.

Cell-Based Assays for Specific Biological Effects (e.g., antiproliferative in cell lines, neuroprotection)

Antiproliferative Activity: The anticancer potential of compounds structurally related to this compound has been demonstrated in various cancer cell lines.

A close analog, 2-amino-3-chlorobenzoic acid (2A3CB) , exhibited potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line. The IC50 values were determined to be 26 µM, 5 µM, and 7.2 µM after 24, 48, and 72 hours of treatment, respectively researchgate.netnih.gov. This compound was shown to significantly inhibit cell proliferation and migration researchgate.netnih.gov.

Furthermore, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime were found to inhibit the viability of Jurkat (T-cell lymphoma) and HL-60RG (leukemia) cells in a dose-dependent manner. These compounds caused a transient cell-cycle delay at lower concentrations (5 µM) and induced cell death at higher concentrations (10 µM) nih.gov.

Neuroprotection: Beyond enzyme inhibition, derivatives have also been assessed for neuroprotective effects. The cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid 3e showed acceptable neuroprotective activity in assays measuring its ability to counteract oxidative stress, a key factor in neurodegeneration tandfonline.comresearchgate.netnih.govsemanticscholar.org. This suggests that the scaffold may offer therapeutic benefits beyond symptomatic treatment by protecting neurons from damage semanticscholar.org.

Table 2: Cell-Based Assay Results for Analogs and Derivatives
Compound/DerivativeCell LineBiological EffectKey Findings (IC50 / Observation)Reference
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)Cytotoxicity / AntiproliferationIC50: 5 µM (48h) nih.gov
N-(2-amino-5-chlorobenzoyl) benzamidoxime (B57231) derivativesJurkat, HL-60RG (Leukemia)Antiproliferation / Cell DeathDose-dependent inhibition of viability nih.gov
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)Not specifiedNeuroprotectionProtects against oxidative stress nih.gov

Elucidation of Mechanisms of Action at the Molecular and Cellular Level (Preclinical)

Modulation of Cellular Signaling Pathways

Research into the mechanisms of action has revealed that these compounds can modulate critical cellular signaling pathways involved in cancer and inflammation.

The anticancer activity of 2-amino-3-chlorobenzoic acid in MDA-MB-231 cells is linked to the induction of apoptosis through caspase-mediated pathways researchgate.netnih.gov. Mechanistic studies showed that the compound downregulated the expression of key proteins such as PTEN, PCNA, BAX, and STAT3, which suggests an inhibitory effect on metastasis and cell survival, potentially through the PI3K/AKT signaling pathway researchgate.netnih.gov. Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells, and its induction is a primary goal of many cancer therapies glpbio.com.

The 2-amino-3,5-diarylbenzamide inhibitors of IKK-α and IKK-β directly target the NF-κB signaling cascade researchgate.netnih.gov. By inhibiting IKK kinases, these compounds prevent the phosphorylation and subsequent degradation of IκB proteins. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes nih.gov. The cellular activity of compound 8h was confirmed in relevant functional and mechanistic assays, with pIC50 values ranging from 5.7 to 6.1 nih.gov.

Interactions with Biomolecules (e.g., DNA, specific proteins)

The primary mode of action for the studied derivatives involves direct, non-covalent interactions with specific protein targets rather than interactions with DNA.

As detailed in molecular docking studies, these compounds bind to the active sites of enzymes like AChE, BuChE, and IKK kinases tandfonline.comnih.gov. These interactions are highly specific, relying on a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces to achieve their inhibitory effects. For instance, the binding of 2-amino-3,5-diarylbenzamides to IKK-β is dependent on hydrogen bond formation involving the compound's amino and amide groups nih.gov. This targeted interaction with proteins is the foundation of their biological activity.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets (Preclinical)

Similar to the lack of preclinical efficacy data, detailed structure-activity relationship (SAR) studies for this compound concerning specific biological targets in a pharmacological context are not extensively documented in the public domain. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

For the broader class of substituted benzamides, SAR studies have been instrumental in the development of various therapeutic agents. These studies typically explore how modifications to the benzamide (B126) core, including the nature and position of substituents on the aromatic ring and the amide nitrogen, affect receptor binding affinity and functional activity. However, a specific SAR elucidation for this compound, detailing the contributions of the 2-amino group and the 3,5-dichloro substituents to its interaction with biological targets, is not available in the reviewed literature.

Phytotoxicological Action and Herbicidal Activity of Derivatives

In contrast to the limited pharmacological data, research has been conducted on the phytotoxic and herbicidal properties of derivatives of the closely related compound, 2-amino-3,5-dichlorobenzoic acid. A study by Baruffini and Borgna investigated a series of these derivatives for their pre- and post-emergence herbicidal activity against several weed species. nih.gov

The research highlighted the significance of the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid, which demonstrated selective herbicidal activity. nih.gov This finding suggests that the amide functionality is crucial for the observed phytotoxicity. The study involved preparing various derivatives, including methyl esters and acetylated and formylated amides, to explore the structure-activity relationships in the context of herbicidal action. nih.gov

The herbicidal tests were conducted at a dose of 6 kg/ha , with lower doses used for compounds that showed initial activity. nih.gov The results indicated that while the parent acid (3-amino-2,5-dichlorobenzoic acid) showed marked general phytotoxic activity, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid was notable for its selective action. nih.gov

The following interactive data table summarizes the findings on the phytotoxic action of various derivatives of 2-amino-3,5-dichlorobenzoic acid as reported by Baruffini and Borgna. nih.gov

Compound/DerivativeTest TypeActivity
2-amino-3,5-dichlorobenzoic acid N,N-di,sec.butylamidePre- and Post-emergenceSelective phytotoxic activity
3-amino-2,5-dichlorobenzoic acidPre- and Post-emergenceMarked generic phytotoxic activity
Methyl ester of 3-acetylamino-2,5-dichlorobenzoic acidNot specifiedSelective phytotoxic activity
Other tested derivatives (methyl esters, acetylated and formylated amides)Pre- and Post-emergenceLacked the selective activity of the N,N-di,sec.butylamide

Applications of 2 Amino 3,5 Dichlorobenzamide in Chemical Science and Industry Excluding Clinical

Role as a Key Intermediate in Organic Synthesis

2-Amino-3,5-dichlorobenzamide belongs to the class of 2-aminobenzamides, which are well-established and highly valuable precursors in the synthesis of various heterocyclic compounds. The arrangement of the amino and amide functional groups ortho to each other on the benzene (B151609) ring provides a reactive scaffold for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most significant applications of 2-aminobenzamides is in the synthesis of quinazolinones. researchgate.netnih.govacs.orgrsc.org Quinazolinone and its derivatives are a critical class of N-heterocycles known for a wide array of biological activities and applications in medicinal and agricultural chemistry. General synthetic strategies involve the condensation of a 2-aminobenzamide (B116534) with a one-carbon (C1) source, such as an aldehyde or alcohol. researchgate.netrsc.org For instance, a common method involves the copper-catalyzed reaction of a 2-aminobenzamide with methanol (B129727), where methanol serves as both a green solvent and the C1 source, being oxidized in situ to formaldehyde. researchgate.net

While specific studies detailing the cyclization of this compound are not extensively documented in readily available literature, its structure is amenable to these established synthetic routes. By reacting it with various aldehydes, alcohols, or other C1 synthons, it can serve as a key intermediate for the production of dichlorinated quinazolinones.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Catalyst/Conditions Resulting Heterocycle Class Potential Significance
Aldehyd (R-CHO) Acid or Metal Catalyst 2-Substituted-6,8-dichloroquinazolin-4(3H)-one Core structure in bioactive molecules
Alcohol (R-CH₂OH) Oxidative Coupling (e.g., Cu, Ru) 2-Substituted-6,8-dichloroquinazolin-4(3H)-one Green chemistry approach to quinazolinones
Aryl Halide + CO Palladium Catalyst 2-Aryl-6,8-dichloroquinazolin-4(3H)-one Access to complex, functionalized systems mdpi.com

The resulting dichlorinated quinazolinone scaffold would be of significant interest for further functionalization, allowing chemists to explore how the specific substitution pattern affects the molecule's properties for various applications.

Application in Agrochemical Research and Development (e.g., insecticides, herbicides)

The structural framework of this compound is a key component in the development of modern agrochemicals, particularly insecticides. The N-methylated derivative, 2-amino-3,5-dichloro-N-methylbenzamide, is a crucial intermediate in the synthesis of the bisamide insecticide tetrachlorantraniliprole. patsnap.com This highlights the importance of the 2-amino-3,5-dichlorobenzoyl moiety as a foundational block for creating complex, high-value active ingredients for crop protection.

The synthesis of these intermediates, starting from precursors like isatoic anhydride (B1165640), demonstrates the industrial relevance of this chemical class. patsnap.com The development of efficient, one-pot synthesis methods for compounds like 2-amino-3,5-dichloro-N-methylbenzamide is an active area of research, aiming to improve yield, reduce cost, and minimize waste. patsnap.com

Beyond insecticides, derivatives of the corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid, have shown potential as herbicides. Research has demonstrated that certain amides derived from this acid, such as the N,N-di,sec.butylamide, exhibit selective phytotoxic activity against representative weed species. researchgate.net This indicates that the 2-amino-3,5-dichlorophenyl scaffold is a versatile pharmacophore in agrochemical discovery, with potential applications in both insect and weed control.

Use in the Synthesis of Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, such as a phenol (B47542) or another aniline (B41778).

The amino group on this compound can undergo diazotization by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This diazonium salt can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the dichloro- and benzamide (B126) substituents on the aromatic ring would influence the final color and properties, such as lightfastness and solubility, of the resulting dye.

While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, a U.S. patent lists the parent compound, 2-amino-3,5-dichlorobenzoic acid, as a suitable diazo component for creating metal-complex dyes. google.com These dyes, particularly iron complexes, are noted for producing lightfast and wetfast brown colorations on leather. google.com This application underscores the potential of the 2-amino-3,5-dichlorophenyl scaffold in the broader colorant industry.

Potential in Materials Science and Polymer Chemistry

Currently, there is limited to no publicly available research detailing the application of this compound in the fields of materials science and polymer chemistry. The compound's functional groups—a primary amine and an amide—could theoretically allow it to act as a monomer or a modifying agent in polymerization reactions. For example, the amino group could react with acyl chlorides or epoxides to be incorporated into polyamide or epoxy resin structures. However, dedicated research exploring these possibilities has not been identified.

Development of Analytical Methods for Detection and Quantification in Research Samples

The detection and quantification of this compound in research and industrial samples are crucial for monitoring synthesis reactions, assessing purity, and conducting environmental fate studies. While validated, specific methods for this exact compound are not widely published, standard analytical techniques for similar chlorinated aromatic amides are well-established and applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds. Its suitability is demonstrated by its use in monitoring the synthesis of related molecules like 2-amino-3,5-dichloro-N-methylbenzamide. patsnap.com An HPLC method for this compound would typically involve:

Stationary Phase : A reverse-phase column (e.g., C18) is suitable for retaining the moderately polar molecule.

Mobile Phase : A gradient mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) would effectively elute the compound.

Detection : A UV detector would be highly effective, as the aromatic ring provides strong chromophores for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying and quantifying trace levels of chlorinated compounds. For a polar and relatively non-volatile compound like this compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. Methods developed for the analysis of the related herbicide metabolite 2,6-dichlorobenzamide (B151250) (BAM) often employ solid-phase extraction (SPE) for sample cleanup and concentration, followed by GC-MS analysis. researchgate.netnih.govresearchgate.net

Table 2: Applicable Analytical Techniques for this compound

Technique Principle Sample Preparation Detection Application
HPLC Separation based on polarity using a liquid mobile phase and solid stationary phase. Dissolution in a suitable solvent (e.g., acetonitrile/water). UV-Vis Spectroscopy Purity analysis, reaction monitoring, quantification in formulations.

These established methodologies provide a robust framework for the development and validation of specific analytical procedures to detect and quantify this compound in various research samples.

Emerging Research Directions and Future Perspectives for 2 Amino 3,5 Dichlorobenzamide

Novel Synthetic Approaches and Flow Chemistry Integration

The development of efficient, scalable, and sustainable synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. For 2-Amino-3,5-dichlorobenzamide, future research is focused on moving beyond traditional batch processing to more advanced and streamlined synthetic protocols.

Novel Synthetic Strategies: Research is being directed towards the development of one-pot synthesis methods, which can reduce reaction time, cost, and waste by combining multiple steps into a single sequence. For instance, a one-pot method has been successfully developed for the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, an important pesticide intermediate, using isatoic anhydride (B1165640) and trichloroisocyanuric acid as a highly reactive chlorinating agent. patsnap.com This approach offers high yield and purity while simplifying the production process. patsnap.com The exploration of new protocols and optimization of existing ones can lead to significant improvements in yield and purity. nih.gov

Flow Chemistry Integration: The integration of continuous-flow chemistry represents a significant leap forward for the synthesis of benzamides. nih.govnih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward scaling-up. nih.govnih.gov Amide bond formation, a key step in synthesizing this compound, has been shown to be highly amenable to flow chemistry protocols, often resulting in reduced reaction times and increased yields. nih.govthieme-connect.de Future work will likely involve designing a dedicated flow process for this compound, potentially incorporating in-line purification and analysis to create a fully automated and highly efficient manufacturing system. chimia.ch

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Batch Synthesis Novel One-Pot Synthesis Continuous Flow Chemistry
Efficiency Lower, multiple steps Higher, streamlined process patsnap.com Very high, continuous production nih.gov
Scalability Often challenging Moderate Excellent nih.gov
Safety Handling of bulk reagents Improved, less handling Enhanced, small reaction volumes nih.gov
Control Limited Moderate Precise control of parameters nih.gov

| Waste | Higher | Reduced | Minimized |

Expansion of Chemical Reactivity and Catalysis

The inherent chemical functionalities of this compound—the aromatic amine, the amide group, and the chlorine substituents—provide multiple avenues for expanding its chemical reactivity and exploring its potential in catalysis.

Future research will likely focus on using the 2-amino group as a handle for further functionalization, creating a library of novel derivatives with diverse properties. For example, the amino group can be a target for deaminative reactions to introduce other functional groups. nih.gov The amide linkage itself can be chemically transformed, such as through dehydration, to yield the corresponding 2-amino-3,5-dichlorobenzonitrile (B1269155), a valuable synthon in its own right for creating pharmaceuticals and agrochemicals. researchgate.net

Furthermore, there is growing interest in using molecules with similar structural motifs as organocatalysts. Chiral 2-aminobenzimidazole (B67599) derivatives, which share the aminobenzamide core, have been shown to be effective bifunctional organocatalysts in asymmetric chlorination reactions. researchgate.net This suggests a potential future where derivatives of this compound could be designed to catalyze specific organic transformations. The trend towards using non-toxic, metal-free, and natural product-based catalysts could also influence this area of research, with catalysts like betaine (B1666868) and guanidine (B92328) carbonate being explored for related syntheses.

Advanced Applications in Functional Materials and Supramolecular Chemistry

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry and the design of functional materials.

Supramolecular Assemblies: Research has demonstrated that structurally related compounds, such as 2-amino-5-chloropyridine (B124133) and 2-aminothiazole, can form well-defined supramolecular structures like cocrystals and molecular salts when combined with various organic acids. researchgate.netmdpi.comresearchgate.net The hydrogen bonding between the amino group, the amide, and a coformer's carboxylic acid group can create robust and predictable structural motifs. mdpi.com Future work will likely explore the cocrystallization of this compound with various active pharmaceutical ingredients (APIs) or other functional molecules to modify properties like solubility, stability, and bioavailability.

Functional Materials: Aromatic amides are also being investigated as precursors for advanced functional materials. For instance, the catalyzed condensation of aromatic amides can be used to construct covalent triazine-based frameworks (CTFs). researchgate.net These materials are highly porous and crystalline, with potential applications in gas storage and separation. researchgate.net Investigating the suitability of this compound for creating novel polymers or frameworks could open up new applications in materials science.

Deeper Mechanistic Understanding of Biological Interactions (Preclinical)

While the primary applications of some related compounds are in the agricultural sector, preclinical research is beginning to uncover potential therapeutic activities, necessitating a deeper understanding of their biological interactions at the molecular level.

Derivatives of the parent compound, 2-amino-3,5-dichlorobenzoic acid, have been shown to possess phytotoxic (herbicidal) activity. nih.gov More recently, a closely related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antimicrobial and anticancer properties in preclinical studies. mdpi.com This compound was found to induce apoptosis in breast cancer cells by targeting the PI3K/AKT signaling pathway. mdpi.com

Future preclinical research on this compound will likely focus on:

Screening for Bioactivity: Evaluating its efficacy against a wider range of cancer cell lines and microbial pathogens.

Target Identification: Using techniques like proteomics and molecular docking to identify the specific proteins or cellular pathways it interacts with. For example, other novel amino-containing heterocyclic compounds have been found to target the anti-apoptotic protein Bcl-2. nih.gov

Mechanism of Action Studies: Investigating how it exerts its biological effects, such as whether it induces apoptosis, inhibits cell proliferation, or interferes with metabolic pathways. Studies might explore its effect on key cellular regulators like caspases, which are crucial for apoptosis. nih.gov

Table 2: Potential Preclinical Research Areas

Research Area Focus Rationale/Example
Anticancer Activity Cytotoxicity screening, apoptosis induction A related compound, 2-amino-3-chlorobenzoic acid, shows efficacy against breast cancer cells via the PI3K/AKT pathway. mdpi.com
Antimicrobial Activity Efficacy against bacteria and fungi The same related compound also exhibits potent antibacterial properties. mdpi.com
Herbicide Development Phytotoxicity against various weeds Derivatives of 2-amino-3,5-dichlorobenzoic acid are known to have phytotoxic effects. nih.gov

| Target Deconvolution | Identifying specific protein interactions | Exploring binding to key cancer-related proteins like Bcl-2 or caspases. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

For this compound, AI and ML can be integrated in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on datasets of related benzamide (B126) derivatives and their measured biological activities to build models that predict the activity of new, unsynthesized compounds. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a biological target and low predicted toxicity. nih.govresearchgate.net

Virtual Screening: Deep learning models can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a specific protein target, prioritizing which derivatives of this compound should be synthesized and tested. nih.govzenodo.org

Interdisciplinary Research Fusing Chemical Synthesis with Advanced Characterization Techniques

Future breakthroughs will increasingly rely on an interdisciplinary approach that tightly integrates chemical synthesis with a suite of advanced analytical and computational techniques. The synthesis of a novel derivative of this compound is no longer the endpoint but the starting point for a deep and multifaceted investigation.

This fused approach involves:

Synthesis: Creating novel derivatives through innovative synthetic routes. uobaghdad.edu.iq

Structural Characterization: Employing techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule or its supramolecular assemblies. researchgate.netmdpi.com

Spectroscopic Analysis: Using methods such as FT-IR, 1H-NMR, and mass spectrometry to confirm the chemical identity and purity of the synthesized compounds. nih.govuobaghdad.edu.iq

Computational Modeling: Using Density Functional Theory (DFT) calculations to understand electronic properties and non-covalent interactions, or molecular docking to predict how a compound will bind to a protein target. mdpi.comnih.gov

Biological Evaluation: Performing a range of in vitro assays (e.g., cell proliferation, enzyme inhibition) to measure the biological activity of the new compounds. nih.gov

By combining these areas of expertise, researchers can create a comprehensive understanding of a molecule, linking its chemical structure directly to its physical properties and biological function.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-amino-3,5-dichloro-N-methylbenzamide
2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-3,5-dichloropyridine
2-aminobenzimidazole
6-amino-2-pyridone-3,5-dicarbonitrile
2-amino-5-chlorobenzamide
2-amino-5-chloropyridine
2-amino-4-chloropyridine
2-aminothiazole
3,5-dinitrobenzoic acid
2-amino-3,5-dichlorobenzoic acid
2-amino-3-chlorobenzoic acid
isatoic anhydride
trichloroisocyanuric acid
N-chlorosuccinimide
betaine
guanidine carbonate
Bcl-2
PI3K/AKT

Q & A

Q. What are the standard synthetic routes for 2-amino-3,5-dichlorobenzamide derivatives, and how are yields optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:

  • Step 1 : React 2-amino-3,5-dichlorobenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Step 2 : Combine the intermediate with nucleophiles like adamantane amine or cyclooctylamine in anhydrous dichloromethane (DCM) under reflux (60–100°C).
  • Step 3 : Purify via column chromatography using gradients (e.g., CH₂Cl₂/MeOH) to isolate products like N-(1-adamantanyl)-2-amino-3,5-dichlorobenzamide (yield: 86%) or 2-amino-3,5-dichloro-N-cyclooctylbenzamide (yield: 92%) .
    Key Optimization Factors :
  • Temperature : Prolonged reflux (>12 hours) improves conversion but may degrade heat-sensitive products.
  • Solvent System : Polar aprotic solvents (e.g., DMSO) enhance solubility for intermediates but require careful removal under reduced pressure .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming substitution patterns. For instance, aromatic protons in this compound derivatives resonate at δ 6.8–7.5 ppm, while amine protons appear as broad singlets (~δ 5.5 ppm) .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., m/z 356.0824 [M+H]⁺ for N-(1-adamantanyl)-2-amino-3,5-dichlorobenzamide) .
  • Melting Point Analysis : Used to assess purity (e.g., derivatives typically melt between 141–235°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., HCl during acyl chloride formation).
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer: Low yields (e.g., 50% for hydroxylated analogs) often arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalytic Additives : Use N,N-diisopropylethylamine (DIPEA) to scavenge HCl and drive the reaction forward.
  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to <2 hours, minimizing decomposition .
  • Alternative Coupling Agents : Replace traditional reagents with N-hydroxysuccinimide (NHS) esters for milder conditions .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC testing) against Mycobacterium tuberculosis (e.g., derivatives showed MIC values of 0.5–2 µg/mL) .
  • Antioxidant Screening : Employ DPPH radical scavenging assays; derivatives with hydroxyl groups (e.g., 3,5-dichloro-2-hydroxybenzamide) show enhanced activity due to phenolic hydrogen donation .
  • Cytotoxicity Profiling : Test against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How should researchers resolve contradictions in reported biological activity data for benzamide analogs?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity : Confirm compound purity (>95%) via HPLC before biological testing.
  • Assay Conditions : Standardize parameters (e.g., pH, incubation time) across studies.
  • Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography (e.g., bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) was resolved via single-crystal XRD) .

Q. What advanced structural analysis techniques are recommended for this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond angles and packing motifs (e.g., Sn-Cl bond lengths in stannate complexes: 2.37–2.42 Å) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity.
  • Solid-State NMR : Differentiates polymorphs, which can impact solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.